Diethylammonium chloride
Overview
Description
Diethylammonium chloride is a chemical compound with the formula (C₂H₅)₂NH₂Cl. It is a white, hygroscopic solid that is highly soluble in water. This compound is formed by the reaction of diethylamine with hydrochloric acid. This compound is used in various applications, including organic synthesis and as a reagent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylammonium chloride is typically synthesized by reacting diethylamine with hydrochloric acid. The reaction is straightforward and can be represented as follows:
(C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂Cl
This reaction is exothermic and usually carried out at room temperature. The product, this compound, precipitates out as a white solid .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using the same reaction. The process involves the careful addition of hydrochloric acid to diethylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions: Diethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Acid-Base Reactions: As a salt of a weak base (diethylamine) and a strong acid (hydrochloric acid), it can react with bases to form diethylamine and the corresponding salt.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide produces diethylamine and sodium chloride.
Acid-Base Reactions: The major product is diethylamine.
Scientific Research Applications
Diethylammonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other amine derivatives.
Biology: It is used in the study of biological systems where amine compounds play a role.
Medicine: It is used in the synthesis of pharmaceuticals where diethylamine derivatives are required.
Mechanism of Action
The mechanism of action of diethylammonium chloride is primarily based on its ability to donate diethylamine in chemical reactions. In biological systems, diethylamine can interact with various molecular targets, including enzymes and receptors, influencing their activity. The chloride ion can also participate in ionic interactions, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
Methylammonium chloride: Similar in structure but with a methyl group instead of an ethyl group.
Ethylammonium chloride: Contains an ethyl group instead of a diethyl group.
Triethylammonium chloride: Contains three ethyl groups attached to the nitrogen atom.
Uniqueness: Diethylammonium chloride is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to act as a source of diethylamine makes it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
diethylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUCONWLWUJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
109-89-7 (Parent) | |
Record name | Diethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
109.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660-68-4 | |
Record name | Diethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=660-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N-ethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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